ETHYL 4-{2-[({[4-(4-ETHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE
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Overview
Description
ETHYL 4-{2-[({[4-(4-ETHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring, a thiazole ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[({[4-(4-ETHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting 4-ethoxyphenyl isothiocyanate with methylamine under controlled conditions.
Attachment of the Piperazine Ring: The thiazole intermediate is then reacted with ethyl piperazine-1-carboxylate in the presence of a suitable coupling agent.
Final Assembly: The resulting intermediate is further reacted with ethyl bromoacetate to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[({[4-(4-ETHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with substituted ethoxy groups.
Scientific Research Applications
ETHYL 4-{2-[({[4-(4-ETHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmaceuticals: The compound may have potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.
Materials Science: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[({[4-(4-ETHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ETHYL [({[4-(4-ETHOXYPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]ACETATE
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
ETHYL 4-{2-[({[4-(4-ETHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)SULFANYL]ACETYL}PIPERAZINE-1-CARBOXYLATE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[2-[2-[[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5S2/c1-4-31-18-8-6-17(7-9-18)21-16(3)34-22(25-21)24-19(28)14-33-15-20(29)26-10-12-27(13-11-26)23(30)32-5-2/h6-9H,4-5,10-15H2,1-3H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJIOIYHTUBAKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CSCC(=O)N3CCN(CC3)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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